2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride
CAS No.: 1051941-78-6
Cat. No.: VC11860873
Molecular Formula: C18H21ClN2O
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051941-78-6 |
|---|---|
| Molecular Formula | C18H21ClN2O |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C18H20N2O.ClH/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14;/h4-11H,3,12-13H2,1-2H3;1H |
| Standard InChI Key | XFASIFNJGMWDIK-UHFFFAOYSA-N |
| SMILES | CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl |
| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzimidazole core substituted at position 1 with a propyl group and at position 2 with a 4-methoxybenzyl moiety, accompanied by a hydrochloride counterion . The molecular formula is C₁₈H₂₁ClN₂O, with a molecular weight of 316.8 g/mol . The IUPAC name, 2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole hydrochloride, reflects its substitution pattern and salt form .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂O |
| Molecular Weight | 316.8 g/mol |
| SMILES | CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl |
| InChIKey | XFASIFNJGMWDIK-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The InChI identifier (InChI=1S/C18H20N2O.ClH/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14;/h4-11H,3,12-13H2,1-2H3;1H) confirms the connectivity of atoms, while the 3D conformer model highlights a planar benzimidazole ring with substituents oriented orthogonally to minimize steric strain . Computational analyses predict moderate hydrophobicity (logP ≈ 3.2) and hydrogen-bond acceptor/donor counts of 3 and 1, respectively .
Synthetic Pathways and Optimization
Core Benzodiazepine Formation
The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For this compound, a plausible route involves:
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Alkylation of o-phenylenediamine with 3-chloropropylamine to introduce the propyl group .
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Reaction with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to attach the 4-methoxybenzyl substituent .
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Salt formation via treatment with hydrochloric acid to yield the hydrochloride form .
Reaction Conditions and Yields
Critical parameters include:
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Temperature: Alkylation steps require mild heating (40–60°C) to prevent decomposition .
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Solvent: Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
Reported yields for analogous benzimidazole hydrochlorides range from 65–78%, depending on purification methods .
Pharmacological Profile and Mechanisms
Table 2: Anticancer Activity of Selected Benzimidazole Analogs
| Compound | Target | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|---|
| MS-247 | DNA Topo I/II | 0.02 | Lung, colon, breast |
| 8I | Topo I | 2.68 | K562 leukemia |
| 4f | DNA synthesis | <10 | Leukemia, melanoma |
Apoptotic Signaling Pathways
Benzimidazoles activate intrinsic apoptosis through:
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